

An In-depth Technical Guide to the Physicochemical Properties of Pentyl Nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amyl nitrate

Cat. No.: B089805

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl nitrate, also known as **n-amyl nitrate**, is an organic nitrate ester with the chemical formula $C_5H_{11}NO_3$. It is a colorless to light yellow liquid with a characteristic ether-like odor.^[1] While structurally related to the more commonly known vasodilator, amyl nitrite, pentyl nitrate's primary application is as a cetane improver in diesel fuels, where it enhances combustion efficiency by accelerating ignition.^[1] Its role as a fuel additive underscores the industrial importance of its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of pentyl nitrate, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Core Physicochemical Properties of n-Pentyl Nitrate

The following table summarizes the key quantitative physicochemical data for n-pentyl nitrate (CAS: 1002-16-0). It is crucial to distinguish these properties from those of pentyl nitrite ($C_5H_{11}NO_2$), as the two are often confounded in chemical literature.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₁ NO ₃	[1]
Molecular Weight	133.15 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	-123.2 °C	[2]
Boiling Point	157 °C	[2]
Density	1.00 - 1.023 g/cm ³	[1] [2]
Vapor Pressure	3.55 mmHg at 25°C	[2]
Flash Point	52 - 56.753 °C	[1] [2]
Water Solubility	Insoluble	[2]
Solubility in Organic Solvents	Soluble	[3]
Refractive Index	1.4120 - 1.4160	[2]

Experimental Protocols

Synthesis of n-Pentyl Nitrate via Esterification

This protocol describes a general method for the synthesis of n-pentyl nitrate through the esterification of n-pentanol with nitric acid. This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood, as it involves the use of strong acids and produces a flammable and potentially explosive product.

Materials:

- n-Pentanol (reagent grade)
- Concentrated Nitric Acid (≥95%)
- Concentrated Sulfuric Acid (as catalyst, optional)
- Urea (to prevent the formation of nitrous acid)

- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride solution (brine)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Distilled water
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Heating mantle with stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a cooled mixture of concentrated nitric acid and a catalytic amount of sulfuric acid. A small amount of urea can be added to the reaction mixture to prevent the formation of nitrous acid and alkyl nitrites.[\[4\]](#)
- Addition of n-Pentanol: Cool the flask in an ice bath. Slowly add n-pentanol to the stirred acid mixture from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below a specified limit, typically between 0-10 °C, to minimize side reactions.
- Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period to ensure the completion of the esterification reaction. The reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.
- Phase Separation: Allow the layers to separate. The upper organic layer contains the crude n-pentyl nitrate.
- Washing: Wash the organic layer sequentially with cold distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent. The crude n-pentyl nitrate can be purified by vacuum distillation to obtain the final product.

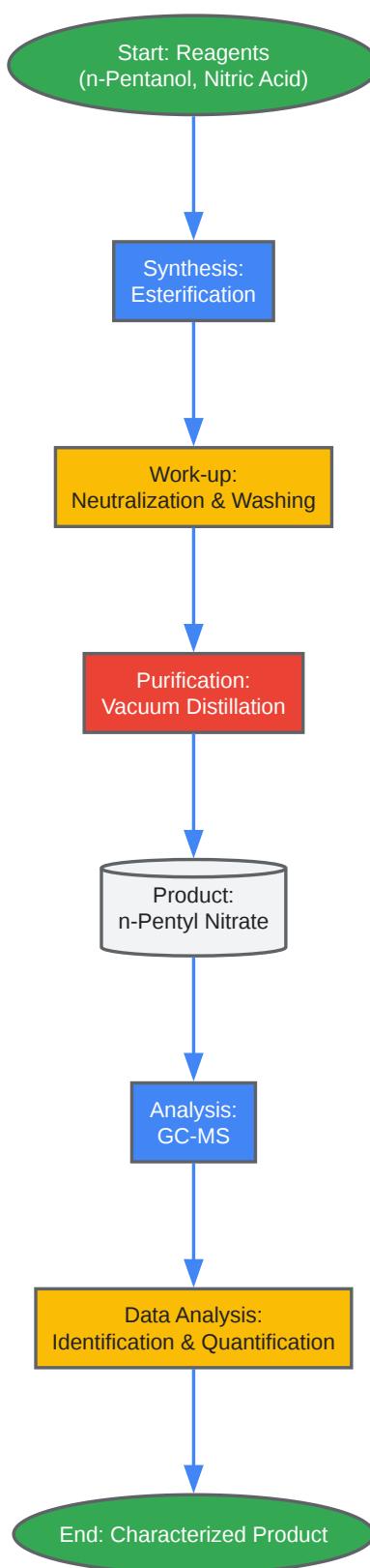
Analysis of n-Pentyl Nitrate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of n-pentyl nitrate using GC-MS.

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for volatile organic compounds (e.g., DB-1 or equivalent)
- Helium (carrier gas)
- n-Pentyl nitrate standard
- Suitable solvent for sample dilution (e.g., hexane or dichloromethane)
- Microsyringe

Procedure:


- Sample Preparation: Prepare a dilute solution of the n-pentyl nitrate sample in a suitable solvent. A standard solution of known concentration should also be prepared for

quantification.

- GC-MS Method Setup:
 - Injector: Set the injector temperature (e.g., 250 °C) and operate in split or splitless mode depending on the sample concentration.
 - Oven Temperature Program: A typical temperature program would be an initial hold at a low temperature (e.g., 40 °C) for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C), and a final hold.
 - Carrier Gas: Use helium at a constant flow rate.
 - Mass Spectrometer: Set the MS parameters, including the ionization mode (Electron Ionization - EI), mass range (e.g., m/z 40-300), and detector voltage.
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
- Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to n-pentyl nitrate.
- Data Analysis:
 - Identification: Identify the n-pentyl nitrate peak by its retention time and by comparing its mass spectrum with a reference spectrum or library data. Characteristic fragment ions for alkyl nitrates can be observed.[5]
 - Quantification: If a standard was used, quantify the amount of n-pentyl nitrate in the sample by comparing the peak area with the calibration curve generated from the standard.

Mandatory Visualizations

Workflow for Synthesis and Characterization of n-Pentyl Nitrate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-AMYL NITRATE CAS 1002-16-0 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 2. Cas 1002-16-0,N-AMYL NITRATE | lookchem [lookchem.com]
- 3. Amyl Nitrate | C5H11NO3 | CID 61250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. Pentylnitrite synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Pentylnitrite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089805#physicochemical-properties-of-pentylnitrite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com